molecular formula C13H15N3O2 B3144334 ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate CAS No. 54996-75-7

ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate

Cat. No. B3144334
CAS RN: 54996-75-7
M. Wt: 245.28 g/mol
InChI Key: ZVMWVOLTSHQXNK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate, also known as KIRA6, is a small molecule inhibitor that has been used in various scientific research applications. This compound has been found to have a potent inhibitory effect on the NF-κB signaling pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival.

Mechanism of Action

Ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate inhibits the NF-κB signaling pathway by binding to the NEMO binding domain (NBD) of IKKβ, which is a key component of the pathway. This binding prevents the activation of IKKβ, which in turn prevents the phosphorylation and degradation of IκBα. As a result, the nuclear translocation of NF-κB is inhibited, leading to the downregulation of NF-κB target genes.
Biochemical and Physiological Effects
ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate has been found to have a potent inhibitory effect on the NF-κB signaling pathway in various cell types, including cancer cells and immune cells. This inhibition leads to the downregulation of various pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate has also been found to induce apoptosis in cancer cells and inhibit their proliferation, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate is its potency and selectivity for the NF-κB signaling pathway. This makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one limitation of ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, the use of ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate in vivo may be limited by its poor pharmacokinetic properties.

Future Directions

There are several future directions for the use of ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate in scientific research. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the role of ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate in the regulation of other cellular processes, such as autophagy and cell cycle progression. Additionally, the use of ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate in combination with other drugs may enhance its therapeutic potential in the treatment of cancer and other diseases.
Conclusion
In conclusion, ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate is a small molecule inhibitor that has been found to have a potent inhibitory effect on the NF-κB signaling pathway. This compound has been used in various scientific research applications, particularly in the field of cancer research. ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate inhibits the NF-κB signaling pathway by binding to the NBD of IKKβ, which prevents the activation of IKKβ and the nuclear translocation of NF-κB. ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Scientific Research Applications

Ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate has been used in various scientific research applications, particularly in the field of cancer research. The NF-κB signaling pathway is known to be involved in the development and progression of various types of cancer, and ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate has been found to have a potent inhibitory effect on this pathway. Studies have shown that ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate can induce apoptosis in cancer cells and inhibit their proliferation, making it a promising candidate for cancer therapy.

properties

IUPAC Name

ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)6-9(2)15-11-5-4-10-8-14-16-12(10)7-11/h4-8,15H,3H2,1-2H3,(H,14,16)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMWVOLTSHQXNK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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